REACTION_CXSMILES
|
ClC1C=C(Cl)C=CC=1CN1C[C@H](C2C=CSC=2)[C@@H](C[N:16]2[CH2:21][CH2:20][CH:19]([CH2:22][OH:23])[CH2:18][CH2:17]2)C1.[OH-].[Na+].[CH3:31]C(OC(OC(OC(C)(C)C)=O)=O)(C)C>C(Cl)Cl>[CH3:31][O:23][CH2:22][CH:19]1[CH2:20][CH2:21][NH:16][CH2:17][CH2:18]1 |f:1.2|
|
Name
|
4-hydroxymethylpiperidine
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C[C@@H]([C@H](C2)C2=CSC=C2)CN2CCC(CC2)CO)C=CC(=C1)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer of the reaction mixture was washed with 15% aqueous NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica, hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |